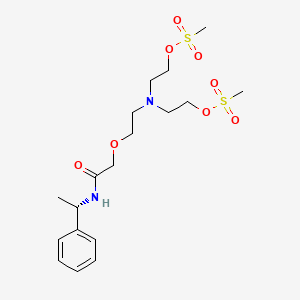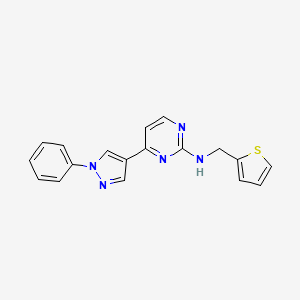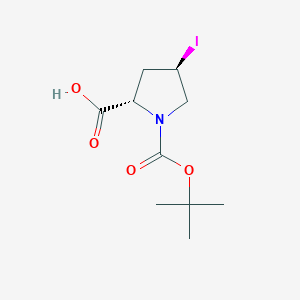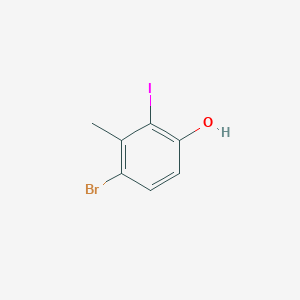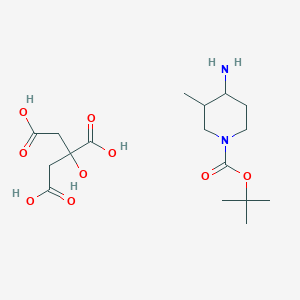
tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate: is a complex organic compound that combines a piperidine derivative with a tricarboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate typically involves the protection of the amine group followed by alkylation and subsequent deprotection. The process can be summarized as follows:
Protection of the amine group: The amine group of 4-amino-3-methylpiperidine is protected using tert-butyl chloroformate to form tert-butyl 4-amino-3-methylpiperidine-1-carboxylate.
Alkylation: The protected amine is then alkylated with a suitable alkylating agent under basic conditions.
Deprotection: The tert-butyl protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis
Propiedades
Número CAS |
1956325-45-3 |
|---|---|
Fórmula molecular |
C17H30N2O9 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
tert-butyl 4-amino-3-methylpiperidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C11H22N2O2.C6H8O7/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9H,5-7,12H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
CXHNTPJDCHPZDD-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCC1N)C(=O)OC(C)(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




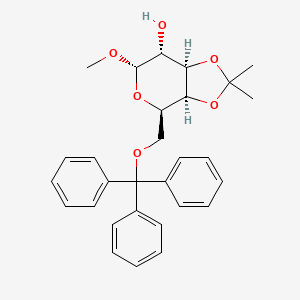

![2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11831279.png)

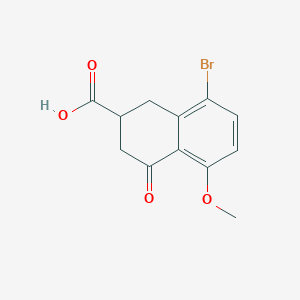
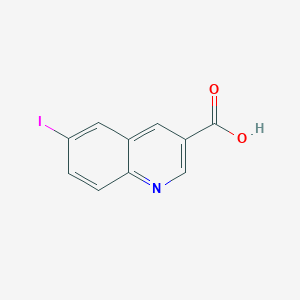
![(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol](/img/structure/B11831301.png)
